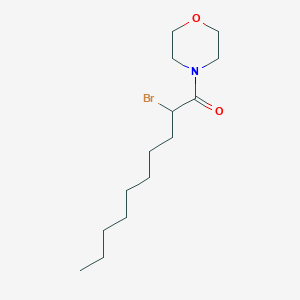
2-Bromo-1-(morpholin-4-yl)decan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(morpholin-4-yl)decan-1-one is an organic compound with the molecular formula C14H26BrNO2. It is a brominated ketone featuring a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(morpholin-4-yl)decan-1-one typically involves the bromination of 1-(morpholin-4-yl)decan-1-one. One common method includes the reaction of 1-(morpholin-4-yl)decan-1-one with bromine in the presence of a solvent such as dichloromethane at low temperatures . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other reactive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(morpholin-4-yl)decan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2-Bromo-1-(morpholin-4-yl)decan-1-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(morpholin-4-yl)decan-1-one involves its interaction with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the morpholine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(morpholin-4-yl)ethanone: A shorter-chain analog with similar functional groups.
2-Bromo-1-(piperidin-4-yl)decan-1-one: A similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
2-Bromo-1-(morpholin-4-yl)decan-1-one is unique due to its specific combination of a long alkyl chain, a bromine atom, and a morpholine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
13805-27-1 |
|---|---|
Formule moléculaire |
C14H26BrNO2 |
Poids moléculaire |
320.27 g/mol |
Nom IUPAC |
2-bromo-1-morpholin-4-yldecan-1-one |
InChI |
InChI=1S/C14H26BrNO2/c1-2-3-4-5-6-7-8-13(15)14(17)16-9-11-18-12-10-16/h13H,2-12H2,1H3 |
Clé InChI |
HRCOFWCQHPNONJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=O)N1CCOCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)

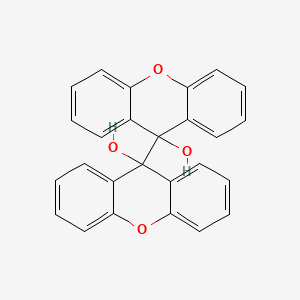
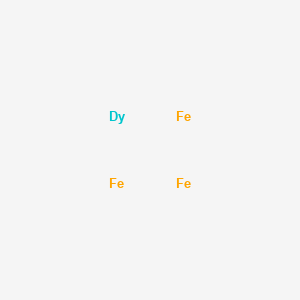
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
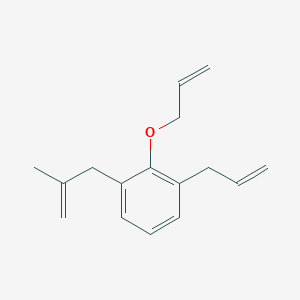
![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
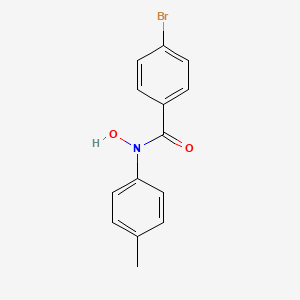

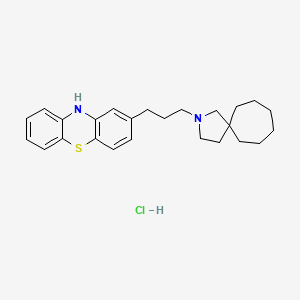
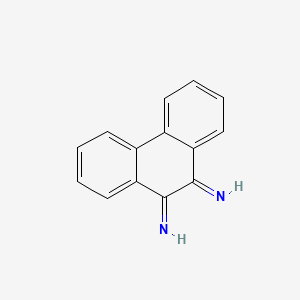
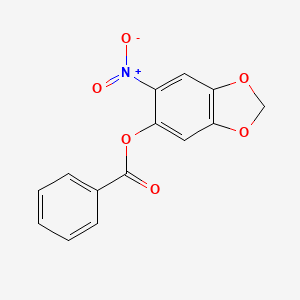
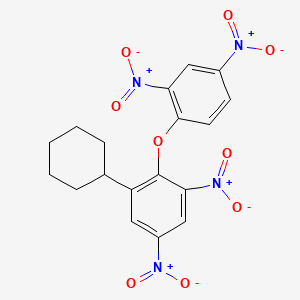
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)
